molecular formula C9H12Cl2FN B1433755 1-(4-Chloro-3-fluorophenyl)-propylamine hydrochloride CAS No. 2203139-80-2

1-(4-Chloro-3-fluorophenyl)-propylamine hydrochloride

Cat. No. B1433755
CAS RN: 2203139-80-2
M. Wt: 224.1 g/mol
InChI Key: UWAVHFUELKOLTB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, an improved three-step process for the synthesis of gefitinib from readily available starting material is discussed in a protocol . The protocol is based on the synthesis, isolation, characterization of novel intermediates, and their application in the alkylation step for the synthesis of gefitinib .

Scientific Research Applications

Synthesis and Antibacterial Activity

The compound 1-(4-Chloro-3-fluorophenyl)-propylamine hydrochloride and its derivatives have been studied for their synthesis, antibacterial, and antioxidant activities. Research shows that these compounds, after undergoing specific synthetic processes, exhibit significant antibacterial activity. However, their effectiveness in neutralizing superoxide radicals, which are a type of reactive oxygen species (ROS), varies, with many compounds not showing this ability. The studies involved the synthesis of these compounds through reduction and acylation processes, followed by testing their biological activities. The findings indicate potential applications in developing antibacterial agents based on this chemical structure (Arutyunyan et al., 2012) (Arutyunyan et al., 2012).

Molecular Structure and Reactivity Studies

A detailed molecular structure, reactivity study, and characterization of derivatives similar to 1-(4-Chloro-3-fluorophenyl)-propylamine hydrochloride have been conducted to understand their chemical properties better. These studies include analyses such as FT-IR, NBO, HOMO-LUMO, and MEP analyses. Such research provides insights into the molecule's stability, charge distribution, and potential applications in fields like nonlinear optics due to their hyperpolarizability properties. These studies are crucial for designing new molecules with enhanced performance for specific applications (Najiya et al., 2014).

Synthesis of Related Pharmaceuticals

The synthesis methodologies for compounds structurally related to 1-(4-Chloro-3-fluorophenyl)-propylamine hydrochloride have implications in pharmaceutical sciences, particularly in the synthesis of antiarrhythmic drugs. A specific focus has been on developing efficient synthesis routes that could lead to high yields of such compounds. This area of research emphasizes optimizing reaction conditions to achieve desired outcomes, potentially paving the way for new therapeutic agents (Qing-qian, 2004).

Antidepressive Activity Studies

Some derivatives of 1-(4-Chloro-3-fluorophenyl)-propylamine hydrochloride have been synthesized and evaluated for their antidepressant activities using animal models. These studies are foundational for developing new antidepressant medications, providing a basis for further research into their mechanisms of action and effectiveness in treating depression (Yuan, 2012).

properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClFN.ClH/c1-2-9(12)6-3-4-7(10)8(11)5-6;/h3-5,9H,2,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAVHFUELKOLTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)Cl)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-3-fluoro-phenyl)-propylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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